Structural Complexity and Molecular Size Differentiation vs. Simplest Monoazo Congener (CAS 10190-66-6)
The target compound possesses a molecular weight of 450.40 g/mol and a topological polar surface area (TPSA) of 200 Ų, representing a substantial increase over the simplest structurally related monoazo analog Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate (CAS 10190-66-6, MW 314.29 g/mol, TPSA not reported but structurally lower due to absence of the anilino bridge and nitro group) [1]. The target compound incorporates 3 hydrogen bond donors, 10 hydrogen bond acceptors, and 4 rotatable bonds versus the analog which contains fewer H-bond donors/acceptors (estimated 2 donors, 6 acceptors) and only 2 rotatable bonds based on structural comparison [1]. These molecular descriptors imply substantive differences in dye-fiber hydrogen bonding, aqueous solubility behavior, and diffusion kinetics into keratin substrates.
| Evidence Dimension | Molecular weight and computed molecular descriptors |
|---|---|
| Target Compound Data | MW = 450.40 g/mol; TPSA = 200 Ų; HBD = 3; HBA = 10; Rotatable bonds = 4; Tautomer count = 21; Heavy atom count = 31; Complexity = 702 |
| Comparator Or Baseline | Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate (CAS 10190-66-6): MW = 314.29 g/mol; HBD = 2 (est.); HBA = 6 (est.); Rotatable bonds = 2 (est.) |
| Quantified Difference | ΔMW = +136.11 g/mol (+43%); ΔHeavy atoms = +9; anilino bridge + nitro group adds significant H-bonding and conjugation capacity absent in comparator |
| Conditions | Computed molecular properties from the basechem.org database for target; structural inference for comparator based on molecular formula C₁₂H₁₁N₄NaO₃S |
Why This Matters
A 43% larger molecular weight and substantially higher hydrogen-bonding capacity predict different substantivity and wash fastness on keratin or cellulose, meaning the simpler analog cannot serve as a drop-in replacement in formulated dye products without reformulation.
- [1] BaseChem. 2-[4-[(2,4-Diaminophenyl)azo]anilino]-5-nitrobenzenesulfonate sodium salt, CAS 94236-85-8: Computed Chemical Properties. View Source
